Sulfanilic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S, NH2C6H4SO3H | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfanilic Acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfanilic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129674-17-5, Array | |

| Record name | 4-Aminobenzenesulfonic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129674-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024464 | |

| Record name | 4-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally)., Dry Powder, Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline], WHITE POWDER OR WHITE-TO-GREY CRYSTALS. | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in ethanol and ether, Soluble in fuming hydrochloric acid, Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C, In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C, Solubility in water: poor | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.485 at 25 °C/4 °C, 1.49 g/cm³ | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000002 [mmHg] | |

| Record name | Sulfanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic plates or monoclinic from water | |

CAS No. |

121-57-3 | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFANILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434Z8C2635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes without melting at 550 °F (NTP, 1992), 288 °C decomposes without melting | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Chemical Properties of Sulfanilic Acid for Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Basics of a Workhorse Molecule

Sulfanilic acid (4-aminobenzenesulfonic acid) is a cornerstone intermediate in the chemical and pharmaceutical industries.[1] Its deceptively simple structure, an aniline sulfonated at the para position, belies a rich and versatile reactivity profile that has been harnessed for over a century.[2] This guide moves beyond a cursory overview to provide an in-depth analysis of the chemical properties that make this compound indispensable for synthesis. We will explore its unique structural characteristics, the causality behind its reactivity, and provide field-proven protocols for its most critical transformations, empowering researchers to leverage this molecule with precision and confidence.

The Foundational Chemistry: Structure and Physicochemical Profile

A thorough understanding of this compound's inherent properties is paramount to predicting its behavior in a reaction vessel. Its physical and chemical characteristics are dominated by the interplay between a strongly acidic sulfonic acid group and a weakly basic amino group.

The Zwitterionic State: The Key to its Physicality

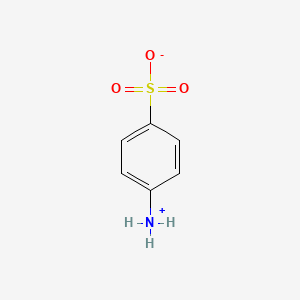

In its solid state, this compound exists predominantly as a zwitterion, or inner salt.[3] The acidic proton from the sulfonic acid group (-SO₃H) is transferred to the basic amino group (-NH₂), resulting in a molecule with both a negative charge (-SO₃⁻) and a positive charge (-NH₃⁺).[4][5] This dipolar nature is not merely a chemical curiosity; it is the direct cause of its characteristic physical properties. The strong electrostatic attractions between these dipolar ions in the crystal lattice lead to an unusually high melting point for a molecule of its size and a notable insolubility in nonpolar organic solvents.[5]

Caption: Figure 1. Zwitterionic and non-ionic forms of this compound.

Quantitative Physicochemical Data

For the synthetic chemist, precise data is essential for planning experiments, from calculating molar equivalents to selecting appropriate solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃S | [6] |

| Molecular Weight | 173.19 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Melting Point | 288 °C (decomposes) | [3] |

| pKa | 3.23 - 3.25 (at 25 °C) | [3][7][8] |

| Density | 1.485 g/cm³ (at 25 °C) | [3] |

| pH (10 g/L solution) | 2.5 (at 20 °C) | [8] |

Solubility Profile: A Practical Overview

The zwitterionic nature of this compound dictates its solubility. It is sparingly soluble in cold water but readily soluble in boiling water, a property that is exploited for its purification via recrystallization.[9][10] Its amphoteric character means it is highly soluble in aqueous basic solutions (forming the sulfanilate salt) and moderately soluble in strongly acidic solutions (protonating the sulfonate group).[9][11] It is generally insoluble in common organic solvents like ethanol, ether, and benzene.[9][11]

| Solvent | Solubility (at 20 °C) | Source(s) |

| Water | 10 - 12.5 g/L | [3][7] |

| Boiling Water | Readily Soluble | [9] |

| Aqueous Base (e.g., NaOH) | Highly Soluble | [11] |

| Strong Aqueous Acid (e.g., HCl) | Moderately Soluble | [11] |

| Ethanol, Ether, Benzene | Insoluble | [11] |

Core Reactivity for Synthesis: The Diazotization-Coupling Pathway

The most powerful and widely used reaction of this compound is the transformation of its primary aromatic amine group into a diazonium salt. This intermediate is a versatile electrophile for coupling with electron-rich aromatic compounds to form azo dyes, a critical class of industrial colorants.[3]

Mechanism and Rationale of Diazotization

Diazotization requires the reaction of this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[12][13] The reaction must be performed at low temperatures (0-5 °C) because aromatic diazonium salts are unstable and will decompose, releasing nitrogen gas if allowed to warm.[12]

The process begins by dissolving this compound in a basic solution, such as aqueous sodium carbonate, to deprotonate the -NH₃⁺ group and form the soluble sodium sulfanilate, making the amino group available for reaction.[12][14] Upon addition to the cold acidic nitrite solution, the highly reactive nitrosonium ion (NO⁺) is generated, which acts as the electrophile, attacking the nitrogen of the amino group to initiate the formation of the diazonium salt.[12][13]

Caption: Figure 2. Experimental workflow for the diazotization of this compound.

Protocol: Preparation of Diazotized this compound

This protocol is synthesized from established laboratory procedures for the synthesis of azo dyes.[13][15]

Materials:

-

This compound monohydrate

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Deionized water

-

Ice

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 1.1 g of anhydrous sodium carbonate in 50 mL of water.

-

To this solution, add 4.0 g of this compound monohydrate. Heat the mixture gently with stirring until all the solid dissolves.[13]

-

Cool the resulting sodium sulfanilate solution to room temperature. Add 1.5 g of sodium nitrite and stir until it is completely dissolved.

-

In a separate 400 mL beaker, prepare a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of water, and cool it thoroughly in an ice bath.

-

Slowly, and with continuous stirring, pour the sodium sulfanilate/nitrite solution into the cold hydrochloric acid solution.[13]

-

A fine white precipitate of the diazonium salt will form. Keep this suspension in the ice bath for immediate use in the subsequent coupling reaction. Causality: Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[12]

Azo Coupling: Synthesis of Methyl Orange

The diazonium salt is a weak electrophile and will only react with strongly activated aromatic rings, such as phenols or anilines. The synthesis of the pH indicator methyl orange is a classic example, involving the coupling of diazotized this compound with N,N-dimethylaniline.[12][15]

Caption: Figure 3. Azo coupling reaction for the synthesis of methyl orange.

Protocol: Synthesis and Isolation of Methyl Orange

This protocol is a continuation of the diazotization procedure above.[13][15]

Materials:

-

Suspension of diazotized this compound (from section 2.2)

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Sodium hydroxide (10% or 20% w/v solution)

Procedure:

-

In a small test tube, mix 2.7 mL of N,N-dimethylaniline with 2.0 mL of glacial acetic acid.

-

Add this dimethylaniline solution to the cold suspension of diazotized this compound with stirring.[13]

-

Continue stirring the mixture in the ice bath for 10-15 minutes. A reddish precipitate, the acid form of methyl orange, will begin to form.

-

Slowly add a 20% sodium hydroxide solution while stirring until the solution is alkaline and turns a distinct orange color.[15] This converts the indicator to its more soluble sodium salt.

-

Heat the mixture nearly to boiling to dissolve the orange precipitate.[15]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

-

Collect the orange crystals of methyl orange by vacuum filtration, wash with a small amount of cold water, and allow to air dry.

The Gateway to Sulfa Drugs: Synthesis of Sulfonamides

This compound is the foundational precursor for the synthesis of sulfanilamide and its derivatives, which were the first class of effective antibacterial drugs.[1][2] The synthesis is a multi-step process that requires careful protection and activation of the functional groups.

Synthetic Strategy and Rationale

The direct reaction of this compound to form a sulfonamide is not feasible. The key is to first convert the sulfonic acid group into a more reactive sulfonyl chloride (-SO₂Cl). However, the free amino group would interfere with the harsh reagents used for this conversion (e.g., chlorosulfonic acid).[16] Therefore, a protection strategy is employed. The amino group is first acylated, typically with acetic anhydride, to form an amide (acetanilide). This amide is less reactive and protects the amino functionality. Following protection, the key transformations can proceed, after which the protecting group is removed to yield the final sulfonamide.[16]

Caption: Figure 4. General synthetic pathway for sulfanilamide from this compound's precursor, aniline.

Protocol: Multi-step Synthesis of Sulfanilamide

This protocol outlines the key steps starting from the protected intermediate, p-acetamidobenzenesulfonyl chloride, which is synthesized from acetanilide (the protected form of aniline).[16][17]

Step 3: Amination (Formation of 4-Acetamidobenzenesulfonamide)

-

Place the crude p-acetamidobenzenesulfonyl chloride (from the previous chlorosulfonation step) into an Erlenmeyer flask.

-

In a fume hood, cautiously add concentrated aqueous ammonia. An exothermic reaction will occur.[16]

-

Stir the mixture until a thick paste forms.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove ammonium chloride.

Step 4: Deprotection (Hydrolysis to form Sulfanilamide)

-

Transfer the dried 4-acetamidobenzenesulfonamide to a round-bottom flask.

-

Add dilute (e.g., 6M) hydrochloric acid.[16]

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 30-45 minutes. This cleaves the acetyl protecting group.

-

Allow the solution to cool to room temperature.

-

Carefully neutralize the solution by the slow addition of an aqueous sodium carbonate or sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

The sulfanilamide will precipitate as a white solid. Cool the mixture in an ice bath to maximize the yield.

-

Collect the crude sulfanilamide by vacuum filtration and wash with cold water.

Purification and Quality Control

The purity of this compound is critical for its use in synthesis, especially in pharmaceutical applications where impurities can affect the efficacy and safety of the final product.[2][18] The most common method for purification is recrystallization.

Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Deionized water

-

Decolorizing carbon (if necessary)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of boiling deionized water to dissolve the solid completely. This compound is much more soluble in hot water than in cold.[9]

-

If the solution is colored due to impurities, add a small amount of decolorizing carbon and boil for a few minutes.[19]

-

Perform a hot gravity filtration to remove the decolorizing carbon and any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature. Glistening, plate-like crystals of pure this compound will form.[19]

-

Cool the flask in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration and dry them in an oven at 105 °C for 2-3 hours.[8][10]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant to the skin and eyes and may cause an allergic skin reaction.[20][21]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[21][22]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[20][23]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is stable under normal storage conditions.[22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[22]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. brainly.in [brainly.in]

- 5. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]

- 6. chemiis.com [chemiis.com]

- 7. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 121-57-3 [chemicalbook.com]

- 9. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]

- 10. This compound CAS#: 121-57-3 [m.chemicalbook.com]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

- 13. studylib.net [studylib.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. westliberty.edu [westliberty.edu]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. lobachemie.com [lobachemie.com]

The Zwitterionic Character of Sulfanilic Acid: A Technical Guide for Researchers

Introduction: Beyond the Conventional Structure

Sulfanilic acid (4-aminobenzenesulfonic acid) is a cornerstone intermediate in the synthesis of azo dyes, sulfa drugs, and various analytical reagents.[1][2] While often depicted in textbooks by its neutral molecular formula, H₂N-C₆H₄-SO₃H, its true solid-state and aqueous nature is dominated by a dipolar, zwitterionic structure.[3][4] This guide provides an in-depth examination of the zwitterionic properties of this compound, elucidating the fundamental principles that govern its chemical behavior and offering practical insights for professionals in drug development and chemical research. Understanding this dual ionic character is paramount for predicting its solubility, reactivity, and interaction with biological systems.

The Genesis of the Zwitterion: An Intramolecular Proton Transfer

The presence of both a strongly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂) on the same aromatic backbone sets the stage for an internal acid-base reaction.[5] The sulfonic acid moiety, being a potent proton donor, readily cedes a proton (H⁺), which is subsequently accepted by the lone pair of electrons on the nitrogen atom of the amino group.[6][7] This intramolecular proton transfer results in the formation of a zwitterion—a molecule that is electrically neutral overall but possesses distinct positive and negative charges on different atoms.[8]

The resulting structure is more accurately represented as ⁺H₃N-C₆H₄-SO₃⁻.[3] This zwitterionic form is significantly more stable than its neutral counterpart, a fact that profoundly influences its physical properties.[6] For instance, the strong electrostatic interactions between the positive ammonium group and the negative sulfonate group in the crystal lattice are responsible for this compound's unusually high melting point (decomposes at ~288 °C) and its low solubility in nonpolar organic solvents.[3][8]

Caption: Intramolecular proton transfer in this compound.

Acid-Base Equilibria and the Isoelectric Point

The zwitterionic nature of this compound dictates its behavior in aqueous solutions across a range of pH values. The molecule can exist in three primary forms: an anionic form in basic solutions, the zwitterionic form in moderately acidic to neutral solutions, and a cationic form in strongly acidic solutions. The transitions between these forms are governed by two distinct pKa values.

-

pKa₁: This value corresponds to the deprotonation of the sulfonic acid group (-SO₃H) to form the sulfonate anion (-SO₃⁻). While one source indicates a pKa of 0.995 for the sulfonic acid group, this is more representative of a strong acid.

-

pKa₂: This value relates to the equilibrium between the protonated amino group (-NH₃⁺) and the neutral amino group (-NH₂). This is reported to be approximately 3.23 - 3.25.[3][9][10]

The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximized, and the net charge of the molecule is zero. For this compound, the isoelectric point is reported to be around 1.25, indicating it exists predominantly as the zwitterion in highly acidic conditions.[11]

Caption: pH-dependent forms of this compound.

Quantitative Data Summary

| Parameter | Reported Value(s) | Significance |

| pKa₁ (-SO₃H) | ~0.995 | Acidity of the sulfonic acid group. |

| pKa₂ (-NH₃⁺) | 3.23 - 3.25[3][9][10] | Acidity of the anilinium ion. |

| Isoelectric Point (pI) | 1.25[11] | pH of maximum zwitterion concentration and minimum solubility. |

This low isoelectric point is a critical parameter for experimental design, particularly in crystallization and purification protocols, as this compound is least soluble at this pH.[11]

Experimental Validation of the Zwitterionic Structure

The zwitterionic structure of this compound is not merely a theoretical construct; it is firmly supported by robust experimental evidence.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating molecular structures. In the case of this compound, both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide compelling evidence for the zwitterionic form.

-

Infrared (IR) Spectroscopy: An analysis of the IR spectrum of solid this compound would reveal the absence of a characteristic O-H stretching band from the sulfonic acid group (typically around 2500-3300 cm⁻¹) and the S=O stretching bands characteristic of an un-ionized -SO₃H group. Instead, the spectrum shows strong absorption bands corresponding to the symmetric and asymmetric stretches of the sulfonate group (-SO₃⁻) and the N-H stretching and bending vibrations of a protonated amino group (-NH₃⁺).

-

Proton NMR (¹H-NMR) Spectroscopy: In a suitable solvent like DMSO-d₆, the ¹H-NMR spectrum provides evidence for the protonated amino group.[12] The protons on the nitrogen would appear as a broad singlet, and their chemical shift would be further downfield compared to the chemical shift of a typical aromatic amine, indicating the deshielding effect of the positive charge.

Protocol: FT-IR Analysis of this compound

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectral Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum for key vibrational bands.

-

Expected Bands for Zwitterion: Look for N-H stretching bands from the -NH₃⁺ group (broad, ~3000-3200 cm⁻¹) and strong, characteristic S-O stretching bands for the -SO₃⁻ group (around 1030-1050 cm⁻¹ and 1120-1250 cm⁻¹).

-

Bands Absent for Zwitterion: Confirm the absence of a broad O-H stretch from an -SO₃H group.

-

Crystallographic Evidence

The most definitive proof comes from crystallographic studies. Neutron diffraction studies have precisely located the positions of the hydrogen atoms, confirming that three hydrogen atoms are covalently bonded to the nitrogen atom, consistent with the ⁺H₃N-C₆H₄SO₃⁻ structure. X-ray diffraction studies on this compound dihydrate further corroborate the zwitterionic form, showing how the molecules align in an antiparallel fashion, stabilized by hydrogen bonds between the ammonium group of one molecule and the sulfonate group of another.[13][14]

Conclusion: Implications for Research and Development

The zwitterionic nature of this compound is a defining feature that governs its physicochemical properties and reactivity. For researchers in drug development, recognizing that this compound and its derivatives can exist as charged species is crucial for understanding membrane permeability and drug transport.[15] The poor in vitro antibacterial activity of this compound, for example, has been attributed to its limited ability to penetrate the bacterial membrane in its charged form.[15] In chemical synthesis and process development, knowledge of the isoelectric point and pH-dependent solubility is essential for optimizing reaction conditions, product isolation, and purification. By moving beyond a simplistic neutral representation and embracing its complex zwitterionic reality, scientists can more effectively harness the synthetic potential of this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. chemiis.com [chemiis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Sulphanilic Acid: A Versatile Molecule [eureka.patsnap.com]

- 5. Why is a zwitter ion formed from sulphanilic acid (p-amiobenzene sulp - askIITians [askiitians.com]

- 6. brainly.com [brainly.com]

- 7. brainly.in [brainly.in]

- 8. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]

- 9. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. rsc.org [rsc.org]

- 13. The ephemeral dihydrate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Portage transport of sulfanilamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Sulfanilic Acid from Aniline: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the synthesis of sulfanilic acid from aniline, a cornerstone reaction in industrial and laboratory organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanistic principles and provides validated experimental protocols. We will delve into the nuanced debate surrounding the reaction mechanism and offer practical insights into the procedural choices that ensure a successful and safe synthesis.

Introduction: The Significance of this compound

This compound, or 4-aminobenzenesulfonic acid, is a vital chemical intermediate. Its amphiprotic nature, stemming from the presence of both an acidic sulfonic acid group and a basic amino group, results in a zwitterionic structure in the solid state. This unique characteristic contributes to its high melting point and its utility in a variety of applications.[1] Industrially, this compound is a precursor for the synthesis of a vast array of azo dyes, sulfa drugs, and other specialty organic compounds.[2] Its synthesis via the sulfonation of aniline is a classic example of electrophilic aromatic substitution, yet one with a fascinating and often debated mechanistic pathway.

Unraveling the Reaction Mechanism: An Intermolecular Journey

The sulfonation of aniline to produce this compound is not a direct electrophilic attack on the benzene ring. Instead, it proceeds through a key intermediate, phenylsulfamic acid, which then rearranges to the final product. The nature of this rearrangement has been a subject of scientific inquiry, with evidence now strongly supporting an intermolecular pathway over an initially proposed intramolecular one.

Step 1: Formation of Anilinium Hydrogen Sulfate

The reaction is initiated by the vigorous, exothermic acid-base reaction between aniline and concentrated sulfuric acid. The highly basic amino group of aniline is protonated by the strong acid to form anilinium hydrogen sulfate.[1]

Step 2: Formation of Phenylsulfamic Acid

Upon heating, the anilinium hydrogen sulfate undergoes dehydration to form phenylsulfamic acid. This intermediate is the N-sulfonated product.

Step 3: The Rearrangement to this compound: An Intermolecular Process

The critical step in the synthesis is the thermal rearrangement of phenylsulfamic acid to the C-sulfonated product, this compound. Early theories proposed an intramolecular migration of the sulfonate group from the nitrogen to the para position of the aromatic ring. However, extensive research, including radiolabeling studies, has provided compelling evidence for an intermolecular mechanism.[3]

Radiolabeling experiments using H₂³⁵SO₄ have shown that the sulfamate group can be exchanged with the sulfonating agent in the reaction medium, indicating that the sulfonate group does not simply "walk" from the nitrogen to the carbon atom within the same molecule.[3] Kinetic studies have further supported the intermolecular pathway, demonstrating that the reaction involves the desulfonation of phenylsulfamic acid to regenerate aniline and sulfur trioxide (or a related sulfonating species), followed by a conventional electrophilic aromatic substitution at the para-position of a separate aniline molecule.[3][4] The para-product is favored due to the steric hindrance at the ortho positions.[5]

The overall mechanistic pathway can be visualized as follows:

Figure 1: The intermolecular mechanism for the synthesis of this compound from aniline.

Experimental Protocols for the Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below: a conventional heating method and a more rapid microwave-assisted synthesis.

Safety Precautions

Aniline is toxic and readily absorbed through the skin. It is also a suspected carcinogen.[2] Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact.[6][7]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]

-

Have an emergency eyewash and safety shower readily accessible.

-

In case of skin contact with sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]

-

Dispose of all chemical waste according to institutional guidelines.

Conventional Synthesis Protocol

This method involves heating aniline with concentrated sulfuric acid for an extended period.

| Parameter | Value |

| Reactants | Aniline, Concentrated Sulfuric Acid |

| Reaction Temperature | 180-190 °C[8] |

| Reaction Time | 4-5 hours[9] |

| Purification | Recrystallization from hot water |

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, cautiously add 10.0 g of aniline to a 250 mL round-bottom flask.[5]

-

Addition of Sulfuric Acid: Slowly and with constant swirling, add 20 mL of concentrated sulfuric acid to the aniline.[5] The reaction is highly exothermic, so the flask should be cooled in an ice bath during the addition to prevent overheating.[5] Aniline sulfate will form as a solid white mass.[1]

-

Heating: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the mixture to 180-190 °C for 4-5 hours.[5][8]

-

Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into 100 mL of cold water with stirring.[5] The crude this compound will precipitate as a grayish solid.

-

Purification: Collect the crude product by suction filtration and wash it with a small amount of cold water. To purify the product, dissolve it in a minimum amount of boiling water. If the solution is colored, add a small amount of activated charcoal and filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[5][10]

-

Drying: Collect the purified crystals by suction filtration and dry them in an oven at 100-110 °C.[5][10] this compound crystallizes as a dihydrate, which can be converted to the anhydrous form by heating.[5]

Microwave-Assisted Synthesis Protocol

This method offers a significantly faster and more energy-efficient route to this compound.

| Parameter | Value |

| Reactants | Aniline, Concentrated Sulfuric Acid |

| Microwave Power | 400 W[11] |

| Irradiation Time | 3 minutes[11] |

| Purification | Recrystallization from water |

Step-by-Step Methodology:

-

Reactant Mixture: In a porcelain crucible, carefully mix 0.25 mL of aniline with 0.23 mL of concentrated sulfuric acid.[11]

-

Microwave Irradiation: Place the crucible in a domestic microwave oven and irradiate the mixture at 400 W for 3 minutes.[11]

-

Isolation and Purification: After irradiation, allow the crucible to cool. Pour the reaction mixture into 10 mL of ice-cold water.[11] The this compound will precipitate. Collect the crystals by filtration and recrystallize them from hot water.

-

Drying: Dry the purified crystals in an oven at 105 °C.[11]

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

-

Melting Point: Pure this compound has a high melting point, decomposing at 288 °C.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the sulfonic acid group (S=O stretching around 1030-1250 cm⁻¹) and the amino group (N-H stretching around 3200-3400 cm⁻¹).

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. A typical mobile phase is a mixture of propan-1-ol and ammonia (2:1 v/v).[9]

References

- 1. studypool.com [studypool.com]

- 2. scribd.com [scribd.com]

- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic sulphonation. Part 56. The rearrangement of phenylsulphamic acid to aniliniumsulphonic acids in concentrated sulphuric acid: evidence for an intermolecular reaction pathway - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. westlab.com.au [westlab.com.au]

- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 8. scribd.com [scribd.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Sulfanilic Acid

This guide provides a comprehensive analysis of the solubility characteristics of sulfanilic acid (4-aminobenzenesulfonic acid), a critical intermediate in the pharmaceutical and dye industries.[1][2] Understanding its solubility behavior in various solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This document delves into the core physicochemical principles governing its solubility, presents quantitative data, and outlines a robust experimental protocol for its determination.

The Physicochemical Foundation of this compound's Solubility

This compound's solubility is not straightforward and is dictated by a unique interplay of its molecular structure, the solvent's properties, and ambient conditions like temperature and pH.

The Dominant Role of the Zwitterion

The most critical factor influencing the solubility of this compound is its existence as a zwitterion, or inner salt, in the solid state and in neutral aqueous solutions.[3] The strongly acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂), resulting in a molecule with both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge.

This dipolar nature leads to strong intermolecular electrostatic interactions, creating a stable crystal lattice. Consequently, this compound has a very high melting point (decomposing at 288°C) and is notably insoluble in non-polar organic solvents like ether and benzene, which cannot overcome these strong ionic forces.[3][4][5]

Caption: Intramolecular proton transfer leads to the stable zwitterionic form.

Influence of Solvent Polarity

In line with the "like dissolves like" principle, this compound is more soluble in polar solvents than in nonpolar ones.[6] Polar solvents can solvate the charged ends of the zwitterion, helping to break down the crystal lattice. Water, being highly polar, is a moderately good solvent, primarily due to its ability to form hydrogen bonds with both the sulfonate and ammonium groups.[6] However, its solubility in cold water is still limited.[7]

The Critical Impact of pH

The pH of the medium drastically alters the solubility of this compound by changing its ionic state. The zwitterion represents the isoelectric point, where the net charge is zero, and solubility is at its minimum.[8]

-

In Strongly Acidic Solutions (Low pH): The sulfonate group (-SO₃⁻) becomes protonated. The molecule acquires a net positive charge (H₂N-C₆H₄-SO₃H), increasing its solubility in acidic media like fuming hydrochloric acid.[4][8]

-

In Basic Solutions (High pH): The ammonium group (-NH₃⁺) is deprotonated. The molecule gains a net negative charge (H₂N-C₆H₄-SO₃⁻), leading to high solubility in alkaline solutions such as sodium carbonate or sodium hydroxide solutions.[7][8]

Caption: Effect of pH on the dominant species of this compound in solution.

Effect of Temperature

For most solid solutes, solubility is an endothermic process. In accordance with Le Chatelier's principle, increasing the temperature increases the solubility of this compound in various solvents.[6][9] This effect is particularly pronounced in water, where solubility increases significantly with heating.[5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents at different temperatures. This data is crucial for designing crystallization, purification, and reaction processes.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | ~1.0 | [4] |

| Water | 20 | 1.068 | [4] |

| Water | 30 | ~1.45 | [4] |

| Water | 30 | 1.468 | [4] |

| Water | 40 | ~1.94 | [4] |

| Ethanol | - | Insoluble | [4][7] |

| Ether | - | Insoluble | [4][7] |

| Methanol | 5 | 0.0132 (mole fraction) | [9] |

| Methanol | 55 | 0.0245 (mole fraction) | [9] |

| 2-Propanol | 5 | 0.0138 (mole fraction) | [9] |

| 2-Propanol | 55 | 0.0272 (mole fraction) | [9] |

| Acetone | 5 | 0.0007 (mole fraction) | [9] |

| Acetone | 55 | 0.0011 (mole fraction) | [9] |

| Acetic Acid | 5 | 0.0537 (mole fraction) | [9] |

| Acetic Acid | 55 | 0.0898 (mole fraction) | [9] |

Note: Mole fraction data from[9] can be converted to g/100mL for specific applications but is presented here as published for accuracy.

Standard Protocol for Solubility Determination: The Analytical Stirred-Flask Method

This protocol provides a reliable method for determining the solid-liquid equilibrium of this compound, as described in the literature.[9][10]

Materials and Equipment

-

This compound (high purity, >99%)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with magnetic stirrer and temperature probe

-

Thermostatic water bath

-

Syringe with pre-heated/cooled filter (e.g., 0.45 µm PTFE)

-

Analytical balance (±0.0001 g)

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the analytical stirred-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: An excess amount of solid this compound is added to a known mass of the chosen solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.

-

Equilibration: The vessel is sealed and the mixture is agitated using the magnetic stirrer at a constant temperature, maintained by the circulating water bath. The system should be left to equilibrate for a sufficient time (typically 24-48 hours) to ensure solid-liquid equilibrium is reached.

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a filter. It is critical that the syringe and filter are pre-heated or pre-cooled to the experimental temperature to prevent precipitation or dissolution during sampling.

-

Quantification: The collected sample is immediately weighed. It is then quantitatively diluted with an appropriate solvent to a concentration suitable for analysis. The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The initial solubility is then calculated based on the measured concentration, the dilution factor, and the mass of the sample taken. The experiment should be repeated at various temperatures to generate a solubility curve.

Conclusion

The solubility of this compound is a complex property governed primarily by its zwitterionic structure, which dictates its poor solubility in non-polar organic solvents and modest solubility in water. The most effective means of enhancing its solubility is through pH modification, with significant increases observed in both strongly acidic and, particularly, in basic environments. Temperature also plays a direct role, with solubility increasing as temperature rises. The quantitative data and experimental protocols provided in this guide offer researchers and drug development professionals the foundational knowledge required for the effective handling and application of this vital chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemiis.com [chemiis.com]

- 3. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]

- 4. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Sulfanilic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Sulfanilic acid, known systematically as 4-aminobenzenesulfonic acid, is a cornerstone organic compound with significant industrial and research applications. It presents as an off-white crystalline solid and is classified as an aminobenzenesulfonic acid, where aniline is sulfonated at the para-position.[1] This guide provides an in-depth exploration of its core chemical identity, molecular architecture, synthesis, and critical applications, particularly in the realm of drug development and scientific research. A key characteristic of this compound is its existence as a zwitterion, which accounts for its unusually high melting point compared to related compounds.[2]

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is paramount for its effective application in research and development. This compound is identified by the CAS Number 121-57-3 .[3] Its key physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 121-57-3 | [3][4][5] |

| IUPAC Name | 4-Aminobenzene-1-sulfonic acid | [2][6] |

| Molecular Formula | C₆H₇NO₃S | [4][7] |

| Molecular Weight | 173.19 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 288 °C (decomposes) | [2][5] |

| Density | 1.485 g/cm³ | [2][4] |

| Solubility in Water | 12.51 g/L | [2] |

| pKa | 3.23 | [2] |

Molecular Structure and Zwitterionic Nature

The molecular structure of this compound is fundamental to its chemical behavior. It consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the para position (positions 1 and 4). A critical aspect of its structure, particularly in the solid state, is its existence as a zwitterion, or inner salt.[8] The acidic sulfonic acid group donates a proton to the basic amino group, resulting in a molecule with both a negative charge on the sulfonate group (-SO₃⁻) and a positive charge on the ammonium group (-NH₃⁺).[8][9] This dipolar nature explains its high melting point and low solubility in organic solvents.[8]

Caption: Zwitterionic structure of this compound.

Synthesis of this compound

The industrial production of this compound is typically achieved through the sulfonation of aniline with concentrated sulfuric acid.[2][10] This electrophilic aromatic substitution reaction proceeds via the formation of an intermediate, aniline hydrogen sulfate, which then rearranges upon heating to yield the para-substituted product, this compound.[11]

Experimental Protocol: Laboratory Scale Synthesis

The following protocol outlines a common laboratory method for the synthesis of this compound.

Materials:

-

Aniline (10 ml)

-

Concentrated Sulfuric Acid (20 ml)

-

Ice-cold water

-

Heating mantle or oil bath

-

Conical flask (150 ml)

-

Beaker

-

Filtration apparatus

Procedure:

-

Carefully add 20 ml of concentrated sulfuric acid to 10 ml of aniline in a 150 ml conical flask. The addition should be done slowly while gently shaking the mixture and cooling it in an ice-water bath to manage the exothermic reaction.[11]

-

Heat the resulting aniline sulfate mixture in an oil bath at a temperature of 180-190 °C for approximately one hour.[11]

-

After heating, allow the reaction mixture to cool down.

-

Carefully pour the cooled mixture into about 200 ml of cold water, stirring continuously.[11]

-

Allow the mixture to stand for about 5 minutes to allow the crude this compound to precipitate.

-

Filter the crude product using a filtration apparatus.

-

For purification, the crude this compound can be recrystallized from boiling water.[11]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in organic chemistry with numerous applications. Its ability to readily form diazo compounds makes it a crucial intermediate in the synthesis of dyes and sulfa drugs.[12]

Synthesis of Sulfa Drugs

One of the most significant applications of this compound in the pharmaceutical industry is as a precursor for the synthesis of sulfonamides, or "sulfa drugs."[7][13] These were among the first antimicrobial drugs and remain important for treating various bacterial infections.[13][14] The synthesis involves converting this compound into its derivatives, which are then reacted with other reagents to create the complex molecular structures of these antibiotics.[13] The purity of the initial this compound is critical to the efficacy and safety of the final pharmaceutical product.[13]

Azo Dyes and Analytical Reagents

The diazotization of this compound, followed by a coupling reaction with an aromatic compound, is the fundamental chemistry behind the production of a wide range of azo dyes. This property is also exploited in analytical chemistry. For instance, this compound is used for the quantitative analysis of nitrate and nitrite ions.[12] In this method, it reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-Naphthyl)ethylenediamine to produce a colored azo dye. The intensity of the color, measured by colorimetry, is proportional to the concentration of nitrate or nitrite.

Other Applications

Beyond these primary uses, this compound serves as an intermediate in the synthesis of various other organic chemicals, including pesticides and herbicides.[7] It is also used as a standard in combustion analysis for determining carbon, hydrogen, nitrogen, and sulfur content.[5] In the field of materials science, it has been used in the synthesis of nanocomposites and as a dopant for conducting polymers like polyaniline.[15]

Safety and Handling

This compound is considered to be of low toxicity. However, it is an irritant to the skin and eyes and may cause an allergic skin reaction.[3][16] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling the compound.[16][17] It is important to work in a well-ventilated area and avoid the formation of dust.[16]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[17]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice.[16][17]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[17]

-

Ingestion: Do not induce vomiting. Seek medical attention.[17]

References

- 1. This compound | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound for elemental analysis 121-57-3 [sigmaaldrich.com]

- 6. mzCloud – this compound [mzcloud.org]

- 7. chemiis.com [chemiis.com]

- 8. O O NH3 + The high melting point and insolubility of class 11 chemistry CBSE [vedantu.com]

- 9. brainly.in [brainly.in]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. This compound | 121-57-3 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. dataintelo.com [dataintelo.com]

- 15. caymanchem.com [caymanchem.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. westliberty.edu [westliberty.edu]

Spectroscopic Data of Sulfanilic Acid: An In-Depth Technical Guide

Introduction: Unveiling the Molecular Architecture of Sulfanilic Acid

This compound (4-aminobenzenesulfonic acid) is a molecule of significant industrial and analytical importance, serving as a cornerstone in the synthesis of azo dyes, sulfa drugs, and as a quantitative standard.[1] Its unique chemical character arises from the presence of both a primary aromatic amine (-NH₂) and a sulfonic acid (-SO₃H) group attached to a benzene ring. This dual functionality results in the formation of a zwitterion in the solid state, where the acidic proton from the sulfonic acid group protonates the basic amino group.[2][3] This internal salt structure profoundly influences its physical properties, such as its high melting point and solubility, and dictates its spectroscopic signature.

This technical guide provides an in-depth exploration of the spectroscopic data of this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to elucidate the underlying principles and experimental considerations that enable robust and reliable structural characterization. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this versatile molecule.

I. Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types and vibrational modes. For this compound, the IR spectrum provides clear evidence of its key functional groups and its zwitterionic nature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[4]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

-

Sample Application: Place a small amount of finely powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the this compound sample. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality in Experimental Choices:

-

Why ATR? ATR is chosen for its simplicity and speed. It eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.[5]

-

Why a background scan? The background scan is crucial for data integrity, as it removes interfering signals from the environment and the instrument, ensuring that the resulting spectrum is solely representative of the sample.[4]

-

Why apply pressure? Consistent and firm pressure is necessary to maximize the contact area between the solid sample and the ATR crystal, which in turn enhances the intensity of the spectral bands.[5]

Caption: ATR-FTIR experimental workflow for this compound.

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The zwitterionic nature of the molecule in its solid state is particularly evident.[6][7]

Table 1: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3200-2800 (broad) | N⁺-H stretching | Ammonium (-NH₃⁺) | The broadness of this band is characteristic of the extensive hydrogen bonding associated with the protonated amino group in the zwitterionic form.[8] |

| ~2855 | C-H stretching | Aromatic Ring | Symmetric and antisymmetric vibrations of the C-H bonds on the benzene ring.[6] |

| ~1639, 1572 | N-H bending | Amino (-NH₂) / Ammonium (-NH₃⁺) | These bands are attributed to the bending vibrations of the amino/ammonium group.[6] |

| ~1490 | C=C stretching | Aromatic Ring | Indicates the presence of the benzene ring.[6] |

| ~1250-1120 | Asymmetric S=O stretching | Sulfonate (-SO₃⁻) | Strong absorptions characteristic of the sulfonate group. |

| ~1030 | Symmetric S=O stretching | Sulfonate (-SO₃⁻) | A strong and distinct peak for the sulfonate group. |

| ~1000 | S-O stretching | Sulfonate (-SO₃⁻) | Another characteristic absorption of the sulfonate group. |

| ~830 | C-H out-of-plane bending | Aromatic Ring | Indicative of para-disubstitution on the benzene ring. |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring and the nature of the functional groups.

Experimental Protocol: ¹H and ¹³C NMR in DMSO-d₆

Due to its limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for acquiring the NMR spectra of this compound.[9]

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10][11]

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to dissolve the solid. If necessary, gentle warming can aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₅ at 2.50 ppm for ¹H NMR and the carbon signal of DMSO-d₆ at 39.52 ppm for ¹³C NMR.[12]

-

Causality in Experimental Choices:

-

Why DMSO-d₆? this compound's zwitterionic nature makes it poorly soluble in less polar organic solvents. The high polarity of DMSO-d₆ effectively solvates the charged groups, enabling the acquisition of high-resolution solution-state NMR spectra.[9]

-

Why filter the sample? Undissolved particulate matter can significantly degrade the quality of the NMR spectrum by disrupting the homogeneity of the magnetic field, leading to broad spectral lines.[10]

-

Why shim the magnet? Shimming is a critical process that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved NMR signals.

-